Cas no 2680904-96-3 (3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid)
3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-28274732
- 2680904-96-3
- 3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
- 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid
-
- Inchi: 1S/C8H10N4O4/c1-2-3-16-7(15)12-4-8(5-12,6(13)14)10-11-9/h2H,1,3-5H2,(H,13,14)
- InChI Key: CZUVHFDQYBQRHD-UHFFFAOYSA-N
- SMILES: O(CC=C)C(N1CC(C(=O)O)(C1)N=[N+]=[N-])=O
Computed Properties
- Exact Mass: 226.07020481g/mol
- Monoisotopic Mass: 226.07020481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 81.2Ų
3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28274732-0.05g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 0.05g |
$1104.0 | 2025-03-19 | |
| Enamine | EN300-28274732-0.1g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 0.1g |
$1157.0 | 2025-03-19 | |
| Enamine | EN300-28274732-0.25g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 0.25g |
$1209.0 | 2025-03-19 | |
| Enamine | EN300-28274732-0.5g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 0.5g |
$1262.0 | 2025-03-19 | |
| Enamine | EN300-28274732-1.0g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28274732-2.5g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
| Enamine | EN300-28274732-5.0g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 5.0g |
$3812.0 | 2025-03-19 | |
| Enamine | EN300-28274732-10.0g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 95.0% | 10.0g |
$5652.0 | 2025-03-19 | |
| Enamine | EN300-28274732-1g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 1g |
$1315.0 | 2023-09-09 | ||
| Enamine | EN300-28274732-5g |
3-azido-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2680904-96-3 | 5g |
$3812.0 | 2023-09-09 |
3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid
Research Brief on 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid (CAS: 2680904-96-3)
3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid (CAS: 2680904-96-3) is a specialized azetidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique azido and allyloxycarbonyl functional groups, serves as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel peptide mimetics and click chemistry applications. Recent studies have highlighted its potential in drug discovery, bioconjugation, and targeted therapeutics.
The structural features of 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid make it an attractive candidate for modular synthetic strategies. The azido group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, while the allyloxycarbonyl moiety provides a protective group that can be selectively removed under mild conditions. These properties facilitate its incorporation into complex molecular architectures, such as macrocyclic peptides and protein conjugates, which are increasingly relevant in oncology and immunology research.
Recent advancements in the application of this compound have been reported in several high-impact journals. A 2023 study published in Journal of Medicinal Chemistry demonstrated its use in the synthesis of covalent inhibitors targeting SARS-CoV-2 main protease, showcasing its utility in addressing global health challenges. Another study in Angewandte Chemie highlighted its role in the development of bioorthogonal probes for live-cell imaging, underscoring its importance in chemical biology toolsets.
From a synthetic chemistry perspective, improvements in the preparation of 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid have been achieved through optimized protecting group strategies and stereocontrol methods. Researchers have developed more efficient routes to this building block, with yields exceeding 85% in some reported procedures. These advances have significantly enhanced its accessibility for pharmaceutical research applications.
The compound's potential extends to targeted drug delivery systems, where its dual functionality allows for precise conjugation to antibodies or other targeting moieties while maintaining drug payload integrity. Several biotech companies have included derivatives of this azetidine compound in their pipelines for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), indicating its growing commercial relevance in the pharmaceutical industry.
Future research directions for 3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid include exploration of its applications in mRNA therapeutics, where its unique properties may enable novel delivery strategies. Additionally, computational studies are underway to better understand its conformational preferences and how these influence molecular recognition processes. As the field of chemical biology continues to evolve, this compound is poised to play an increasingly important role in bridging synthetic chemistry with biological applications.
2680904-96-3 (3-azido-1-(prop-2-en-1-yloxy)carbonylazetidine-3-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)